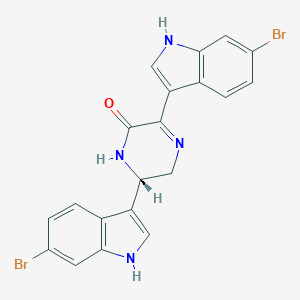
(S)-Meclizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Meclizine is a compound that belongs to the class of antihistamines and is used to treat motion sickness and vertigo. It is also known as (S)-2-(dimethylamino)methyl-1-(phenyl)-1,2,4-triazine-3(2H)-one hydrochloride.
Mechanism of Action
(S)-Meclizine exerts its effects by blocking the histamine H1 receptor. This receptor is involved in the regulation of various physiological processes, including the control of motion sickness and vertigo. By blocking this receptor, this compound reduces the symptoms associated with these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the excitability of neurons in the vestibular system, thereby reducing the symptoms of vertigo. Additionally, this compound has been shown to reduce the activity of the vestibular nuclei, which are involved in the regulation of balance and coordination.
Advantages and Limitations for Lab Experiments
(S)-Meclizine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied and its effects are well characterized. However, this compound also has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, it has been shown to have some off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on (S)-Meclizine. One area of interest is in the development of new drugs that target the histamine H1 receptor. Additionally, this compound may have potential therapeutic applications in other conditions, such as anxiety, depression, and schizophrenia. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly with regard to its effects on the central nervous system.
Synthesis Methods
The synthesis of (S)-Meclizine involves the reaction of 1-phenyl-3-(dimethylamino)-1,2-propanediol with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with 1,2,4-triazin-3-one to form this compound. The process of synthesis is complex and requires careful handling of chemicals.
Scientific Research Applications
(S)-Meclizine has been extensively studied for its therapeutic potential in treating motion sickness and vertigo. It has also been investigated for its potential use in treating other conditions such as anxiety, depression, and schizophrenia. Additionally, this compound has been studied for its effects on the central nervous system, particularly on the neurotransmitter systems involved in motion sickness and vertigo.
properties
CAS RN |
189298-47-3 |
|---|---|
Molecular Formula |
C25H27ClN2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/t25-/m0/s1 |
InChI Key |
OCJYIGYOJCODJL-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)[C@@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)




![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)




